5-Methyl-2-oxo-2H-chromene-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H8O4 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-methyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c1-6-3-2-4-9-7(6)5-8(10(12)13)11(14)15-9/h2-5H,1H3,(H,12,13) |
InChI Key |
HAGSCCFHXWGRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=O)OC2=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Scope
The rhodium(III)-catalyzed method represents a redox-neutral approach to synthesizing 2H-chromene-3-carboxylic acids. This method employs N-phenoxyacetamides and methyleneoxetanones as starting materials, leveraging a solvent-controlled C-H activation mechanism. The use of α-methylene-β-lactone units as three-carbon synthons is a novel strategy, enabling selective alkyl C-O bond cleavage during the annulation process. For 5-methyl-2-oxo-2H-chromene-3-carboxylic acid, the N-phenoxyacetamide precursor would incorporate a methyl group at the 5-position of the aromatic ring.
Mechanistic Insights
The reaction proceeds via a proposed Rh(III)-Rh(V)-Rh(III) catalytic cycle. Key steps include:
-
C-H Bond Activation : Rhodium(III) coordinates to the N-phenoxyacetamide, facilitating ortho C-H bond activation and forming a five-membered rhodacycle intermediate.
-
Methyleneoxetanone Insertion : The methyleneoxetanone undergoes C-O bond cleavage, inserting into the rhodacycle to generate a Rh(V) species.
-
Reductive Elimination : A [3 + 3] annulation event yields the chromene scaffold, with subsequent protonolysis releasing the product and regenerating the Rh(III) catalyst.
Optimization and Yield
-
Catalyst : [Cp*RhCl₂]₂ (5 mol%)
-
Solvent : 1,2-Dichloroethane (DCE)
-
Temperature : 100°C
This method excels in producing structurally diverse chromene derivatives but requires specialized catalysts and elevated temperatures.
Sonication-Assisted Green Synthesis Using Curd Water
Sustainable Reaction Conditions
A solvent-free, biocatalytic approach utilizes curd water —a byproduct of yogurt production—as both solvent and catalyst. The reaction involves 2-hydroxybenzaldehyde derivatives and dimethyl malonate , with sonication accelerating the process. For 5-methyl substitution, 5-methyl-2-hydroxybenzaldehyde serves as the starting material.
Procedure and Work-Up
-
Reagent Mixing : Equimolar 5-methyl-2-hydroxybenzaldehyde and dimethyl malonate are combined in curd water.
-
Sonication : The mixture is sonicated at 40°C for 30 minutes, monitored by TLC.
-
Isolation : The product precipitates upon ice-water quenching, followed by filtration and recrystallization from methanol.
Key Advantages
This method aligns with green chemistry principles, offering a cost-effective and environmentally benign route.
Comparative Analysis of Preparation Methods
Derivative Synthesis and Functionalization
Both methods enable further functionalization of the chromene core:
-
The rhodium-catalyzed route allows late-stage diversification via modifications to the N-phenoxyacetamide or methyleneoxetanone.
-
The green method facilitates ester hydrolysis to introduce additional carboxyl groups or other substituents. For example, methyl 2-oxo-2H-chromene-3-carboxylate (CAS 21259-42-7) can be hydrolyzed to the corresponding carboxylic acid under basic conditions .
Chemical Reactions Analysis
Esterification and Functional Group Modifications
The carboxylic acid group at position 3 undergoes esterification with alcohols under acidic or catalytic conditions. For example:
-
Reagents/Conditions : Methanol or ethanol with Yb(OTf)₃ catalyst under microwave irradiation (solvent-free).
-
Product : Methyl or ethyl 5-methyl-2-oxo-2H-chromene-3-carboxylate derivatives.
A comparative analysis of esterification methods is shown below:
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave irradiation | Solvent-free | Yb(OTf)₃ | 93–98 | |
| Reflux | Ethanol | H₂SO₄ (conc.) | 80–85 |
Formation of Hydrazides and Hydrazones
Reaction with hydrazine hydrate produces carbohydrazides, which are precursors for heterocyclic compounds:
-
Reagents/Conditions : Hydrazine hydrate in ethanol under reflux (2–5 h).
-
Product : N'-Arylidene-5-methyl-2-oxo-2H-chromene-3-carbohydrazides .
-
Key Data :
Reductive Azaarylation
Visible light-driven reductive coupling with cyanoarenes enables functionalization at position 4:
-
Reagents/Conditions : Cyanoarenes (3 equiv), fac-Ir(ppy)₃ photocatalyst, blue LED irradiation in DMSO (48 h).
-
Yield : 65–85% depending on substituent electronic effects .
Ring-Opening Reactions
The chromene ring undergoes nucleophilic attack under basic or oxidative conditions:
-
Reagents/Conditions : NaOH (aq) or H₂O₂ in acetic acid.
-
Product : Salicylaldehyde derivatives or malonohydrazide analogs .
-
Mechanism : Lactone ring cleavage followed by decarboxylation or rearrangement .
Biochemical Interactions
The compound inhibits enzymes such as phospholipase A₂ (sPLA₂):
-
Activity : IC₅₀ = 3.1 ± 0.06 nmol against Crotalus durissus sPLA₂ .
-
Structure-Activity : The methyl group at position 5 enhances hydrophobic interactions with enzyme pockets .
Key Mechanistic Insights
-
Esterification : Proceeds via nucleophilic acyl substitution, facilitated by Yb(OTf)₃’s Lewis acidity .
-
Reductive Azaarylation : Involves single-electron transfer (SET) from the photocatalyst to cyanoarenes, generating aryl radicals .
-
Hydrazide Formation : Competing pathways yield either salicylaldehyde azine or malonohydrazide, depending on reaction stoichiometry .
Scientific Research Applications
Chemical Properties and Structure
5-Methyl-2-oxo-2H-chromene-3-carboxylic acid has the molecular formula C_11H_10O_4 and a molecular weight of approximately 206.152 g/mol. Its structure features a chromene core with a methyl group at the 5-position and a carboxylic acid group at the 3-position, which contributes to its reactivity and biological activity.
Pharmaceutical Applications
- Anticancer Properties : Research indicates that derivatives of 5-Methyl-2-oxo-2H-chromene-3-carboxylic acid exhibit potential anticancer properties. Specific studies have shown that these derivatives can inhibit enzymes involved in cancer progression, such as certain cytochrome P450 enzymes, which play critical roles in drug metabolism and bioavailability .
- Anti-inflammatory Effects : Compounds in the chromene family have been studied for their anti-inflammatory activities. The ability of 5-Methyl-2-oxo-2H-chromene-3-carboxylic acid to modulate inflammatory pathways suggests its potential as a therapeutic agent for inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases.
The biological activities of 5-Methyl-2-oxo-2H-chromene-3-carboxylic acid are primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has been shown to irreversibly inhibit phospholipase A2, an enzyme involved in inflammatory processes, with an IC50 value indicating potent activity .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells. This makes it relevant for research in aging and chronic diseases .
Case Studies
- Study on Anticancer Activity : A study demonstrated that certain derivatives of 5-Methyl-2-oxo-2H-chromene-3-carboxylic acid showed significant inhibition of cancer cell lines by targeting specific metabolic pathways involved in cancer progression.
- Neuroprotective Study : Research highlighted the neuroprotective effects of this compound in models of neurodegeneration, suggesting its potential use in developing therapies for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxo-2H-chromene-3-carboxylic acid involves the inhibition of cyclooxygenase-2 (COX-2). This enzyme is responsible for the formation of prostanoids, including prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 2-oxo-2H-chromene-3-carboxylic acid derivatives is summarized below, with key distinctions in substituents, physicochemical properties, and reactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations: Fused Ring Systems: Benzo[f]chromene derivatives (e.g., 3-oxo-3H-benzo[f]chromene-2-carboxylic acid) exhibit extended π-conjugation due to naphthalene fusion, enhancing UV absorption properties . In contrast, chromeno-pyridine hybrids (e.g., 2-Methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid) incorporate nitrogen, altering electronic properties and enabling coordination chemistry . Substituent Effects: Methoxy and hydroxy groups (e.g., 6-Methoxy- and 7-Hydroxy- derivatives) increase polarity and solubility in aqueous media, whereas methyl groups enhance lipophilicity .
Synthetic Routes :
- Most derivatives are synthesized via condensation of substituted aldehydes with Meldrum’s acid, followed by cyclization (e.g., 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid, 93.1% yield) . The 5-methyl analog likely follows a similar pathway, differing in the starting aldehyde.
Reactivity and Applications :
- Carboxylic Acid Derivatives : Esters and amides of 5-Methyl-2-oxo-2H-chromene-3-carboxylic acid are easily synthesized via reaction with thionyl chloride and subsequent nucleophilic substitution, analogous to methods for benzo[f]chromene derivatives .
- Functional Group Compatibility : Boronate-containing derivatives (e.g., 2-Oxo-7-(dioxaborolan-2-yl)-2H-chromene-3-carboxylic acid) enable Suzuki-Miyaura cross-coupling reactions, a feature absent in the 5-methyl compound .
Biological Relevance :
- Chloro and hydroxy substituents (e.g., 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid) are associated with antimicrobial and antioxidant activities, while methyl groups may improve membrane permeability in drug design .
Biological Activity
5-Methyl-2-oxo-2H-chromene-3-carboxylic acid, a derivative of coumarin, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis
The synthesis of 5-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions to yield the desired compound. For instance, one method reported the use of 2-oxo-2H-chromene-3-carboxylic acid in reactions with various alcohols in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate esterification, resulting in derivatives that exhibit enhanced biological properties .
Enzyme Inhibition
One of the primary biological activities of 5-methyl-2-oxo-2H-chromene-3-carboxylic acid is its potential as an enzyme inhibitor. Studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes:
- Carbonic Anhydrase (CA) : It has been reported that derivatives of this compound can act as potent inhibitors of human carbonic anhydrase II (hCA II), with IC50 values ranging from 4.55 ± 0.22 μM to 21.77 ± 3.32 μM . The mechanism involves allosteric inhibition, where the bulky structure prevents deep penetration into the enzyme's active site but allows binding at the mouth via substituents on the phenyl ring.
- β-glucuronidase : The compound also shows inhibitory activity against β-glucuronidase, with IC50 values indicating varying potency among different derivatives . The structure-activity relationship (SAR) suggests that substituents on the pyran ring significantly influence this activity.
Phospholipase A2 Inhibition
Another noteworthy biological activity includes the irreversible inhibition of phospholipase A2 (sPLA2) from Crotalus durissus ruruima venom, with an IC50 value as low as 3.1 ± 0.06 nmol . This inhibition is crucial due to the role of sPLA2 in inflammatory processes and potential therapeutic applications in managing snakebite envenomation.
Case Studies and Research Findings
Several studies have illustrated the biological potential of 5-methyl-2-oxo-2H-chromene-3-carboxylic acid and its derivatives:
Study on Coumarin Derivatives
A comprehensive study synthesized various coumarin derivatives and evaluated their biological activities, including their inhibitory effects on hCA II and β-glucuronidase . The results indicated that compounds modified at specific positions exhibited enhanced activity, highlighting the importance of structural modifications in developing effective enzyme inhibitors.
Antioxidant Activity
Research also suggests that coumarin derivatives possess antioxidant properties, which can contribute to their therapeutic effects against oxidative stress-related diseases . The ability to scavenge free radicals may further enhance their utility in medicinal chemistry.
Data Tables
The following table summarizes the inhibitory activities of selected derivatives of 5-methyl-2-oxo-2H-chromene-3-carboxylic acid against key enzymes:
| Compound No. | Enzyme Target | IC50 (μM ± SEM) |
|---|---|---|
| 12a | hCA II | 21.77 ± 3.32 |
| 12b | hCA II | Not reported |
| 12e | β-glucuronidase | 670.7 ± 1.18 |
| 12i | β-glucuronidase | 440.1 ± 1.17 |
| silymarin | β-glucuronidase | 731.9 ± 3.34 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
